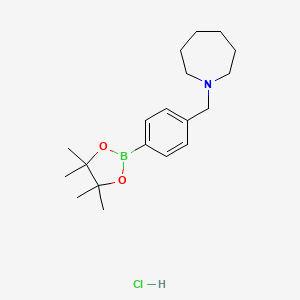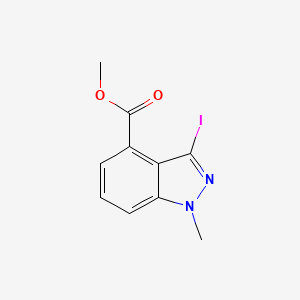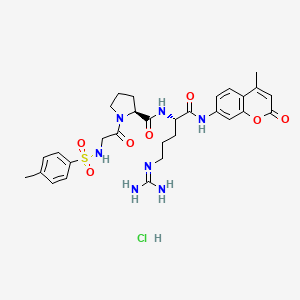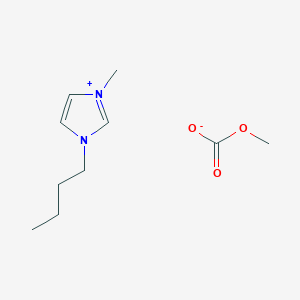![molecular formula C34H42BF4P B6336318 Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh] CAS No. 1007311-95-6](/img/structure/B6336318.png)
Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]
Vue d'ensemble
Description
Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, also known as cataCXium® FPrPh, is a chemical compound with the empirical formula C34H42BF4P . It has a molecular weight of 568.48 . This compound is sold in collaboration with Solvias AG .
Synthesis Analysis
The synthesis of a similar compound, a dicyclohexyl (2-sulfo-9- (3- (4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium salt, was achieved in 64% overall yield in three steps from simple commercially available starting materials . The highly water-soluble catalyst obtained from the corresponding phosphine and [Na (2)PdCl (4)] enabled the Suzuki coupling of a broad variety of N- and .Molecular Structure Analysis
The SMILES string for this compound isF [B-] (F) (F)F.C1CCC (CC1) [PH+] (C2CCCCC2)C4 (CCCc3ccccc3)c5ccccc5-c6ccccc46 . The InChI key is VBCMIQSEFSKZNU-UHFFFAOYSA-O . Chemical Reactions Analysis
The compound has been used as a catalyst in the Suzuki coupling of a broad variety of N- and .Applications De Recherche Scientifique
Suzuki-Miyaura Coupling
cataCXium® FPrPh: is utilized as a ligand in the Suzuki-Miyaura coupling reaction . This cross-coupling reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The ligand’s role is to stabilize the palladium catalyst, enhancing the reaction’s efficiency and yield. This application is particularly valuable in the pharmaceutical industry for the synthesis of complex molecules.
Heck Reaction
The compound serves as a ligand in the Pd-catalyzed Heck reaction . The Heck reaction is used to form carbon-carbon double bonds, a key step in the synthesis of many organic compounds, including natural products and polymers. The ligand’s properties help improve the reaction’s selectivity and turnover rate.
Arylation of Benzoic Acids
cataCXium® FPrPh: is used for the arylation of benzoic acids . Arylation is a process where an aryl group is introduced into a molecule, which is crucial for modifying the chemical properties of pharmaceuticals and agrochemicals.
Formylation of Aryl Bromides
This compound is also involved in the formylation of aryl bromides . Formylation introduces a formyl group into a molecule, which is an essential step in synthesizing aldehydes. Aldehydes are important intermediates in the production of fragrances, flavors, and pharmaceuticals.
Ni-Catalyzed Denitrogenative Alkyne Insertion
The ligand is used in nickel-catalyzed denitrogenative alkyne insertion reactions of triazoles . This reaction is part of a broader class of transformations that allow the construction of complex molecules from simpler ones, which is highly beneficial for developing new materials and drugs.
Aqueous Cross-Coupling
cataCXium® FPrPh: enables highly efficient Suzuki-Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids in water . This environmentally friendly approach is significant as it reduces the use of organic solvents, aligning with green chemistry principles.
Ligand for Palladium-Catalyzed Aminations
It is also a ligand for palladium-catalyzed aminations . Amination is the introduction of an amino group into an organic compound, which is a fundamental transformation in the synthesis of amines. Amines are prevalent in pharmaceuticals, dyes, and agrochemicals.
Ligand for Palladium-Catalyzed Arylation of Phenols
Lastly, cataCXium® FPrPh is used for the palladium-catalyzed arylation of phenols . This reaction is important for creating diverse phenolic compounds, which are essential in the manufacture of plastics, pharmaceuticals, and antioxidants.
Safety and Hazards
Propriétés
IUPAC Name |
dicyclohexyl-[9-(3-phenylpropyl)fluoren-9-yl]phosphanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41P.BF4/c1-4-15-27(16-5-1)17-14-26-34(32-24-12-10-22-30(32)31-23-11-13-25-33(31)34)35(28-18-6-2-7-19-28)29-20-8-3-9-21-29;2-1(3,4)5/h1,4-5,10-13,15-16,22-25,28-29H,2-3,6-9,14,17-21,26H2;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCMIQSEFSKZNU-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=CC=CC=C53)CCCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42BF4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746253 | |
| Record name | Dicyclohexyl[9-(3-phenylpropyl)-9H-fluoren-9-yl]phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate | |
CAS RN |
1007311-95-6 | |
| Record name | Dicyclohexyl[9-(3-phenylpropyl)-9H-fluoren-9-yl]phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1007311-95-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)








![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)
![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)